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Compound of Interest

Compound Name: P-(Methylthio)isobutyrophenone

Cat. No.: B184254 Get Quote

P-(Methylthio)isobutyrophenone: A Technical
Guide
CAS Number: 53207-58-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and potential applications of p-(methylthio)isobutyrophenone. The

information is intended for researchers, scientists, and professionals involved in drug

development and other scientific disciplines requiring detailed knowledge of this compound.

Chemical and Physical Properties
P-(Methylthio)isobutyrophenone, also known by several synonyms including 4-isobutyro

thioanisole and p-methylthiophenyl isopropyl ketone, is a crystalline solid.[1][2] It is recognized

for its floral and fruity odor and has applications in the fragrance and food industries.[2]

Additionally, it serves as an intermediate in chemical synthesis, notably as a photoinitiator and

as a known impurity in the pharmaceutical compound Firocoxib.[3][4]

Data Summary
The following table summarizes the key quantitative data for p-
(methylthio)isobutyrophenone.
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Property Value Reference(s)

Molecular Formula C₁₁H₁₄OS [1][5]

Molecular Weight 194.29 g/mol [1][5]

Melting Point 45-49 °C [1][2]

Boiling Point 305.8 °C at 760 mmHg [2][6]

Density 1.05 g/cm³ [2][6]

Flash Point 210 °F (98.9 °C) [2]

Vapor Pressure 0.000805 mmHg at 25°C [2]

Refractive Index 1.544 [2]

Experimental Protocols
Synthesis: Friedel-Crafts Acylation of Thioanisole
The primary method for synthesizing p-(methylthio)isobutyrophenone is the Friedel-Crafts

acylation of thioanisole with isobutyryl chloride. This electrophilic aromatic substitution reaction

is typically catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged

with anhydrous aluminum chloride (1.2 equivalents) suspended in anhydrous

dichloromethane.

Formation of Acylium Ion: The suspension is cooled to 0°C in an ice bath. Isobutyryl chloride

(1.1 equivalents) is added dropwise to the stirred suspension while maintaining the

temperature below 5°C.

Addition of Thioanisole: A solution of thioanisole (1.0 equivalent) in anhydrous

dichloromethane is added dropwise to the reaction mixture, ensuring the temperature

remains below 5°C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC).

Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of

crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the

aluminum salts.

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is

separated. The aqueous layer is extracted twice with dichloromethane.

Washing: The combined organic layers are washed sequentially with water, saturated

sodium bicarbonate solution, and brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate,

filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification: The crude p-(methylthio)isobutyrophenone can be purified by recrystallization

from a suitable solvent such as ethanol or by column chromatography on silica gel.

Analytical Characterization
The synthesized compound should be characterized using standard analytical techniques to

confirm its identity and purity.

Predicted Spectral Data:

¹H NMR (CDCl₃, 500 MHz): The expected proton NMR spectrum would show signals for the

aromatic protons, the methine proton of the isobutyryl group, the methyl protons of the

isobutyryl group, and the methyl protons of the thioether group. Based on analogous

structures, the aromatic protons ortho to the carbonyl group would appear as a doublet

around δ 7.8-7.9 ppm, and the aromatic protons ortho to the methylthio group as a doublet

around δ 7.2-7.3 ppm. The methine proton would likely be a septet around δ 3.5 ppm, the

isobutyryl methyls a doublet around δ 1.2 ppm, and the thioether methyl a singlet around δ

2.5 ppm.
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¹³C NMR (CDCl₃, 125 MHz): The carbon NMR would exhibit a signal for the carbonyl carbon

around δ 200 ppm. Aromatic carbons would appear in the δ 125-145 ppm region. The

methine carbon of the isobutyryl group would be expected around δ 35 ppm, the isobutyryl

methyl carbons around δ 18 ppm, and the thioether methyl carbon around δ 15 ppm.

Infrared (IR) Spectroscopy (KBr): The IR spectrum would be characterized by a strong

absorption band for the carbonyl (C=O) stretching vibration around 1670-1680 cm⁻¹. C-H

stretching vibrations for the aromatic and aliphatic groups would be observed around 3100-

3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations would

appear in the 1600-1450 cm⁻¹ region.

Visualizations
Synthesis Workflow
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Synthesis of P-(Methylthio)isobutyrophenone
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Caption: Workflow for the synthesis of P-(Methylthio)isobutyrophenone.
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Proposed Photoinitiation Mechanism
P-(Methylthio)isobutyrophenone is expected to function as a Type I photoinitiator. Upon

absorption of UV light, it likely undergoes a Norrish Type I cleavage to generate two radical

species that can initiate polymerization.

Proposed Photoinitiation Mechanism
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Caption: Proposed mechanism of photoinitiation by P-(Methylthio)isobutyrophenone.

Postulated Antimicrobial Mechanism of Action
While specific studies on the antimicrobial mechanism of p-(methylthio)isobutyrophenone
are not readily available, a plausible mechanism can be inferred from the known activities of

related organosulfur compounds and aromatic ketones. The proposed mechanism involves

disruption of the bacterial cell membrane and inhibition of essential enzymes.
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Postulated Antimicrobial Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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